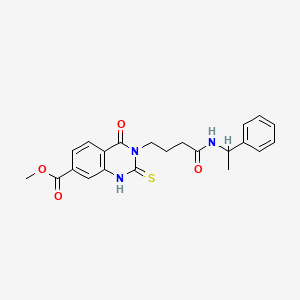
1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyridazinone core. One common method involves the reaction of 3,6-dichloropyridazine with 1-(4-chlorophenyl)piperazine in ethanol under reflux conditions . The resulting intermediate is then further reacted with appropriate reagents to introduce the 4-fluorophenyl and 4-methylphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mecanismo De Acción
The mechanism of action of 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft . This action is crucial in enhancing cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease.
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms.
Pyridazinone: A derivative of pyridazine with a keto group at the 3-position.
Pyrrolidine: A five-membered nitrogen-containing ring known for its biological activity.
Uniqueness
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both fluorophenyl and methylphenyl groups enhances its binding affinity and specificity towards certain biological targets, making it a valuable compound in medicinal chemistry research.
Propiedades
Fórmula molecular |
C24H25FN4O |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C24H25FN4O/c1-17-2-4-18(5-3-17)16-26-24(30)20-12-14-29(15-13-20)23-11-10-22(27-28-23)19-6-8-21(25)9-7-19/h2-11,20H,12-16H2,1H3,(H,26,30) |
Clave InChI |
CQWSJDDJXYHPQJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-ethoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11279260.png)
![2-[6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B11279261.png)
![N-(3-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11279262.png)
![2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(4-methoxyphenyl)butanamide](/img/structure/B11279269.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide](/img/structure/B11279282.png)

![N-(3,4-dichlorophenyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B11279288.png)
![Ethyl 3-({[1-(4-fluorophenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11279291.png)
![N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)-4-nitrobenzamide](/img/structure/B11279298.png)
![N-[2-(3-{[(3-Bromophenyl)methyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]propanamide](/img/structure/B11279301.png)
![N-[4-(benzyloxy)phenyl]-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}acetamide](/img/structure/B11279308.png)
![3-Cyclohexyl-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)propanamide](/img/structure/B11279313.png)
![9-(3-chlorophenyl)-6,6-dimethyl-N-(2-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11279319.png)
![N-(4-(2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B11279320.png)
